molecular formula C9H17NO B13163557 1-Amino-4-cyclobutylpentan-2-one

1-Amino-4-cyclobutylpentan-2-one

Katalognummer: B13163557
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: MGHODTNXSZSZDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-4-cyclobutylpentan-2-one is an organic compound with the molecular formula C₉H₁₇NO It is a cycloalkane derivative, characterized by a cyclobutyl ring attached to a pentanone backbone with an amino group at the first carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-cyclobutylpentan-2-one can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl ketone with ammonia under specific conditions to introduce the amino group. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required specifications for research and commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-4-cyclobutylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include cyclobutyl-substituted alcohols, ketones, and various amino derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Amino-4-cyclobutylpentan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving cycloalkane chemistry.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Amino-4-cyclobutylpentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group allows the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Amino-4-cyclopentylpentan-2-one: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

    1-Amino-4-cyclohexylpentan-2-one: Contains a cyclohexyl ring, offering different steric and electronic properties.

    1-Amino-4-cyclopropylpentan-2-one: Features a cyclopropyl ring, which introduces significant ring strain and reactivity.

Uniqueness

1-Amino-4-cyclobutylpentan-2-one is unique due to its cyclobutyl ring, which provides a balance between ring strain and stability. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

1-amino-4-cyclobutylpentan-2-one

InChI

InChI=1S/C9H17NO/c1-7(5-9(11)6-10)8-3-2-4-8/h7-8H,2-6,10H2,1H3

InChI-Schlüssel

MGHODTNXSZSZDV-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)CN)C1CCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.